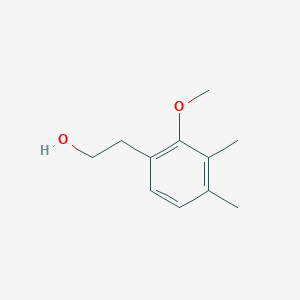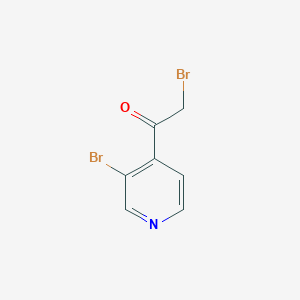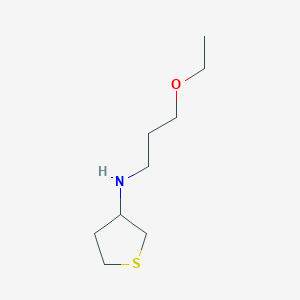
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol typically involves the alkylation of 2-methoxy-3,4-dimethylphenol with an appropriate alkylating agent. One common method is the reaction of 2-methoxy-3,4-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy and dimethyl groups on the aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(2-Methoxy-3,4-dimethylphenyl)ethanal or 2-(2-Methoxy-3,4-dimethylphenyl)ethanoic acid.
Reduction: 2-(2-Methoxy-3,4-dimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and microbial activity.
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but with different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Contains additional methoxy groups on the aromatic ring.
2-(4-Methoxyphenyl)ethanol: Lacks the dimethyl groups present in 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol.
Uniqueness
This compound is unique due to the specific arrangement of methoxy and dimethyl groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-(2-methoxy-3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-10(6-7-12)11(13-3)9(8)2/h4-5,12H,6-7H2,1-3H3 |
InChIキー |
GRVOTBOFEQJUDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CCO)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)

![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)


![2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)



![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)
amine](/img/structure/B13248376.png)

![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)

